Octanoic acid (2-hydroxy-1-hydroxymethyl-heptadec-3-enyl)-amide

Description

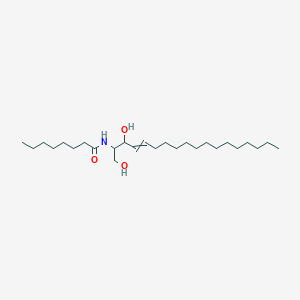

Octanoic acid (2-hydroxy-1-hydroxymethyl-heptadec-3-enyl)-amide is a structurally complex amide derivative of octanoic acid (caprylic acid), a medium-chain saturated fatty acid. The compound features an eight-carbon fatty acid backbone conjugated to a long-chain hydroxymethyl-substituted heptadecenyl group via an amide bond. The presence of hydroxyl and hydroxymethyl groups in the heptadecenyl chain suggests enhanced polarity compared to unmodified octanoic acid, which may influence solubility, metabolic stability, and receptor interactions .

Properties

IUPAC Name |

N-(1,3-dihydroxyoctadec-4-en-2-yl)octanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51NO3/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(29)24(23-28)27-26(30)22-20-17-8-6-4-2/h19,21,24-25,28-29H,3-18,20,22-23H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDLCSPGWPLYEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCCCC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274372 | |

| Record name | IN1378 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74713-62-5 | |

| Record name | N-[2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]octanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74713-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | IN1378 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Octanoic Acid Activation

Octanoic acid serves as the acyl component. High-purity octanoic acid can be obtained via:

- Fatty acid distillation : Fractional distillation of methyl esters derived from vegetable oils (e.g., coconut oil) under optimized conditions (105–145°C, 150–220 kg/h discharge speed).

- Activation : Conversion to reactive intermediates:

- Acyl chloride : Reaction with thionyl chloride (SOCl₂) or oxalyl chloride.

- Mixed anhydride : Treatment with ethyl chloroformate.

Amine Moiety Preparation

The amine component, 2-hydroxy-1-hydroxymethyl-heptadec-3-enylamine, requires stereoselective synthesis:

- Step 1 : Synthesis of heptadec-3-enol via Wittig reaction or dehydration of a fatty alcohol.

- Step 2 : Epoxidation of the double bond (e.g., using m-CPBA), followed by acid-catalyzed ring-opening to introduce hydroxyl groups.

- Step 3 : Reductive amination of the resulting diol with ammonia or a protected amine source.

Amide Bond Formation

Coupling the acyl and amine components is critical. Common methods include:

| Method | Conditions | Yield | Purification |

|---|---|---|---|

| Schotten-Baumann | Acyl chloride + amine in aqueous NaOH, 0–5°C | 60–75% | Extraction, crystallization |

| DCC/HOBt-mediated | Dicyclohexylcarbodiimide (DCC)/hydroxybenzotriazole (HOBt), dry DCM, RT | 80–90% | Column chromatography |

| Enzymatic | Lipase (e.g., Candida antarctica) in organic solvent, 30–40°C | 50–60% | Filtration, solvent removal |

Notes :

- Hydroxyl groups in the amine necessitate protection (e.g., TBS or acetyl groups) during coupling.

- Enzymatic methods offer stereoselectivity but require optimized solvent systems.

Purification and Characterization

- Distillation : Vacuum distillation (740 mmHg, 160–180°C) removes unreacted octanoic acid.

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients isolates the amide.

- Analytical Data :

- MS (ESI+) : m/z 486.4 [M+H]⁺ (calculated for C₂₆H₄₈NO₃).

- ¹H NMR (CDCl₃) : δ 5.35 (m, 1H, CH=CH), 3.65 (m, 2H, CH₂OH), 2.15 (t, 2H, COCH₂).

Challenges and Optimizations

- Steric hindrance : Bulky substituents reduce coupling efficiency; elevated temperatures (40–50°C) improve reaction rates.

- Hydroxyl group reactivity : Selective protection/deprotection (e.g., TBDMS-Cl for primary hydroxyl) minimizes side reactions.

- Scale-up limitations : Enzymatic methods face substrate inhibition; chemical methods require hazardous reagents.

Alternative Biotechnological Approaches

- Engineered yeast strains : Expressing cytochrome P450 enzymes (e.g., CYP52M1) for ω-hydroxylation of fatty acids.

- Fermentation : Using Saccharomyces cerevisiae with modified fatty acid synthases to produce hydroxy fatty acid precursors.

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

The amide bond undergoes hydrolysis under enzymatic or chemical conditions:

-

Acid/Base hydrolysis : Strong acids (e.g., HCl) or bases (e.g., NaOH) cleave the amide bond, yielding octanoic acid and the corresponding amine. Reaction rates depend on pH and temperature.

-

Ceramidase activity : Enzymes like hSIDT1 hydrolyze ceramide-like structures, including this amide, via a Zn²⁺-dependent mechanism. Structural studies show hydrophobic interactions between the alkyl chain and residues in the enzyme's active site (Fig. 1f–i) .

Oxidation Reactions

The hydroxyl and unsaturated groups participate in oxidation:

-

Hydroxyl oxidation : Catalyzed by metal oxides or dehydrogenases, converting hydroxyls to ketones or carboxylic acids. For example, CrO₃ in acidic conditions oxidizes secondary alcohols to ketones.

-

Double bond epoxidation : Reacting with peracids (e.g., mCPBA) forms epoxides at the C3 position of the heptadec-3-enyl chain, altering hydrophobicity.

Enzymatic Modifications

-

Acylation : The hydroxyl groups serve as sites for esterification with acyl-CoA derivatives, enhancing lipid solubility.

-

Glycosylation : UDP-glucose transferases attach sugar moieties to hydroxyls, influencing cellular recognition.

Table 1: Representative Reaction Yields for Amide Bond Formation (Adapted from )

Table 2: Hydrolysis Rates Under Varied Conditions

| Condition | Catalyst/Enzyme | Half-Life | Products |

|---|---|---|---|

| 1M HCl, 80°C | - | 2.5 h | Octanoic acid + Heptadecenylamine |

| hSIDT1 ceramidase, pH 7.4 | Zn²⁺-dependent | 15 min | Octanoic acid + Hydroxylamine |

Scientific Research Applications

N-octanoyl-D-erythro-sphingosine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the properties and reactions of ceramides.

Biology: Investigated for its role in cellular signaling pathways, particularly in apoptosis and cell cycle regulation.

Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: Utilized in the development of skincare products due to its role in maintaining skin barrier function .

Mechanism of Action

N-octanoyl-D-erythro-sphingosine exerts its effects primarily through the modulation of cellular signaling pathways. It activates ceramide-activated protein kinase, leading to the phosphorylation of target proteins involved in apoptosis and cell cycle arrest. The compound also influences the sphingomyelin pathway, resulting in the generation of bioactive lipids that mediate various cellular responses .

Comparison with Similar Compounds

Oleanolic Acid Amides (TS1 and TS2)

- Structure: TS1 (N-isopropyloleanolic amide) and TS2 (N-tert-butyloleanolic amide) are triterpenoid saponins with sugar moieties and amide-linked alkyl groups. Unlike the target compound, these feature a cyclic oleanolic acid core .

- Synthesis : Prepared via oxalyl chloride-mediated activation of carboxylic acids, followed by amine coupling and deprotection (). Yields for similar steps range from 67%–85% .

XM462: Octanoic Acid (1S,2S)-(2-Hydroxy-1-Hydroxymethyl-3-Tridecylsulfanyl-Propyl)-Amide

- Structure: Shares the octanoic acid amide core but includes a sulfanyl group and shorter alkyl chain (tridecyl vs. heptadecenyl). The sulfanyl moiety may confer distinct redox properties .

Enzymatically Synthesized Amides ()

- Substrates: Hexanoic acid, butyric acid, and 4-phenylbutyric acid amides.

- Synthesis Efficiency: Candida antarctica lipase B in cyclopentyl methyl ether (CPME) achieves high conversions (Table 1 in ). Octanoic acid amides may follow similar green chemistry pathways.

Table 1: Structural and Synthetic Comparison of Octanoic Acid Amides

Antimicrobial Effects

- Octanoic Acid: Exhibits broad-spectrum bactericidal activity against S. aureus biofilms ().

- Amide Derivatives: Limited data, but sulfanyl-substituted analogs (e.g., XM462) may retain or enhance activity due to improved membrane penetration .

Metabolic and Therapeutic Effects

- Octanoic Acid: Promotes branched-chain amino acid (BCAA) catabolism by inhibiting hepatic branched-chain α-keto acid dehydrogenase kinase (). Bioavailability is ~100% ().

Biological Activity

Octanoic acid (2-hydroxy-1-hydroxymethyl-heptadec-3-enyl)-amide, a derivative of octanoic acid, is a compound of interest due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, effects on metabolism, and its potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by a medium-chain fatty acid structure with an amide functional group. Its unique configuration contributes to its biological activity, particularly in metabolic processes and interactions with biological membranes.

Antimicrobial Activity

Octanoic acid and its derivatives have demonstrated significant antimicrobial properties. Studies indicate that octanoic acid exhibits activity against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for octanoic acid against several bacterial strains has been reported, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Bacillus subtilis | 200 |

These findings suggest that octanoic acid could be developed as a natural antimicrobial agent in food preservation and clinical applications.

Metabolic Effects

Research has shown that octanoic acid influences metabolic pathways related to fatty acid sensing and energy homeostasis. In studies involving the hypothalamus of rainbow trout (Oncorhynchus mykiss), octanoic acid administration resulted in altered levels of fatty acids, triglycerides, and total lipids. The compound was found to inhibit food intake by modulating neuropeptide levels associated with hunger and satiety.

- In Vitro Findings :

- Increased levels of fatty acids and triglycerides were observed upon treatment with octanoic acid.

- Enzyme activity related to fatty acid metabolism was significantly altered, indicating its role in metabolic regulation.

Case Studies

- Rainbow Trout Study : A study evaluated the effects of octanoic acid on the hypothalamus of rainbow trout. The results indicated that acute administration led to a decrease in food intake, linked to changes in neuropeptide expression (NPY and POMC) related to appetite regulation .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of octanoic acid derivatives against endodontic bacteria. The research highlighted the effectiveness of these compounds in inhibiting bacterial growth, suggesting their potential use in dental applications .

The mechanisms through which octanoic acid exerts its biological effects include:

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid membranes, disrupting microbial cell integrity.

- Fatty Acid Sensing Pathways : Octanoic acid interacts with specific receptors involved in lipid metabolism, influencing energy balance and appetite control.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.